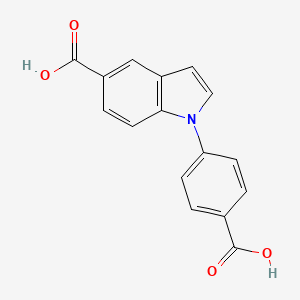

1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-carboxyphenyl)indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-15(19)10-1-4-13(5-2-10)17-8-7-11-9-12(16(20)21)3-6-14(11)17/h1-9H,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHWREWVNAYEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=CC3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697976 | |

| Record name | 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71935-16-5 | |

| Record name | 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid

Retrosynthetic analysis of the target molecule reveals two primary disconnection strategies, centered around the formation of the key N-C(aryl) bond and the construction of the indole (B1671886) nucleus.

Strategy A: N-Arylation of a Pre-formed Indole Ring

This approach involves disconnecting the bond between the indole nitrogen (N1) and the carboxyphenyl ring. This leads to two key synthons: an indole-5-carboxylic acid derivative (protected or as the ester) and a 4-halobenzoic acid derivative. This strategy relies on well-established cross-coupling reactions to form the N-aryl bond as the final key step.

Strategy B: Indole Ring Formation on an N-Aryl Precursor

Alternatively, the disconnection can be made within the indole ring itself. Applying the logic of the Fischer indole synthesis, for example, the pyrrole (B145914) part of the indole is disconnected. This leads back to a substituted N-aryl hydrazine, specifically (4-hydrazinophenyl)benzoic acid, and a carbonyl compound that can provide the C2 and C3 atoms of the indole ring, such as a pyruvate (B1213749) derivative to install the C2-substituent which can later be removed or transformed. This approach builds the indole core with the N-aryl substituent already in place.

Classical Synthetic Routes to this compound

Classical routes to the target molecule are typically multi-step processes that rely on fundamental organic reactions. These pathways often require protection of the carboxylic acid functional groups to prevent unwanted side reactions, followed by a final deprotection step.

Pathway Based on Strategy A: N-Arylation via Cross-Coupling

A common pathway involves the coupling of an indole-5-carboxylate ester with an aryl halide.

Protection/Esterification: Commercially available indole-5-carboxylic acid is first esterified (e.g., to methyl indole-5-carboxylate) to protect the carboxylic acid group.

N-Arylation: The resulting ester undergoes a transition-metal-catalyzed cross-coupling reaction with a protected 4-halobenzoic acid, such as methyl 4-iodobenzoate. Two of the most common methods for this C-N bond formation are the Ullmann condensation and the Buchwald-Hartwig amination. nih.gov

Deprotection/Saponification: The final step is the hydrolysis of both ester groups under basic conditions (e.g., using NaOH or LiOH) followed by acidification to yield the desired di-acid product, this compound.

Pathway Based on Strategy B: Fischer Indole Synthesis

This pathway constructs the indole ring as the key step.

Hydrazone Formation: The synthesis begins with the condensation of 4-hydrazinobenzoic acid with a suitable keto-ester, such as ethyl pyruvate, to form the corresponding hydrazone.

Fischer Indolization: The hydrazone is then subjected to acidic conditions (using catalysts like polyphosphoric acid, zinc chloride, or sulfuric acid) to induce cyclization, forming an ethyl 1-(4-carboxyphenyl)-1H-indole-2-carboxylate intermediate. researchgate.net This reaction proceeds via a acs.orgacs.org-sigmatropic rearrangement. researchgate.net

Decarboxylation/Functionalization: The ester at the C2 position can be hydrolyzed and subsequently removed via decarboxylation at high temperatures to yield the 1-(4-carboxyphenyl)-1H-indole core.

C5-Carboxylation: The final carboxylic acid group at the C5 position would need to be installed, for example, through Friedel-Crafts acylation followed by oxidation, which adds complexity and may lead to regioselectivity issues. A more direct approach would involve starting with a precursor that already contains the C5-carboxy group, though this complicates the initial Fischer synthesis.

The success of these classical routes hinges on the careful selection of reagents and optimization of reaction conditions. For the N-arylation pathway (Strategy A), copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations are the most prevalent methods. nih.gov

The Ullmann condensation traditionally requires harsh conditions, including high temperatures (often >150 °C), polar aprotic solvents like DMF or NMP, a stoichiometric amount of copper or a copper(I) salt (e.g., CuI), and a base such as K₂CO₃ or K₃PO₄. acs.org The addition of ligands like 1,10-phenanthroline (B135089) or diamines can facilitate the reaction under milder conditions. acs.org

The Buchwald-Hartwig amination offers a more versatile and milder alternative. organic-chemistry.org This palladium-catalyzed reaction typically employs a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. organic-chemistry.org

| Reaction Type | Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Ref |

| Ullmann Condensation | CuI (5-10 mol%) | trans-1,2-Cyclohexanediamine | K₃PO₄ | Dioxane | 110 | 75-95 | acs.org |

| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | XPhos (2-5 mol%) | K₃PO₄ | t-BuOH | 110 | 80-98 | nih.gov |

| Buchwald-Hartwig | Pd(OAc)₂ (2-4 mol%) | SPhos (4-8 mol%) | NaOt-Bu | Toluene | 80-100 | 85-99 | organic-chemistry.org |

This table presents typical conditions for N-arylation of indoles, which are analogous to the required synthesis step.

Novel and Green Synthetic Approaches for Indole Carboxylic Acid Derivatives

Modern synthetic chemistry has focused on developing more sustainable, efficient, and atom-economical methods. These include advanced catalytic strategies and the use of enabling technologies like flow chemistry.

Metal Catalysis (Palladium, Copper, Rhodium)

Transition metals continue to dominate the synthesis of complex indoles, but with significant improvements in catalyst design and efficiency.

Palladium-catalyzed reactions have evolved beyond simple cross-couplings to include domino processes where multiple bonds are formed in one pot. For instance, Pd-catalyzed C-H activation strategies allow for the direct functionalization of the indole core, potentially offering more direct routes to C5-substituted indoles. researchgate.netrsc.org

Copper-catalyzed methods have seen a resurgence with the development of new ligand systems that allow Ullmann-type couplings to proceed under much milder conditions, often at temperatures below 100 °C. nih.govorganic-chemistry.org Copper can also catalyze tandem reactions, such as sequential C-N bond formation and intramolecular cross-dehydrogenative coupling, to build the indole framework. acs.orggaylordchemical.com

Rhodium-catalyzed C-H activation has emerged as a powerful tool for indole synthesis. rsc.org Rh(III) catalysts can enable the synthesis of N-alkyl and N-aryl indoles from anilines and alkynes under mild conditions, sometimes even at room temperature, by using transient directing groups. rsc.orgnih.govrsc.org

Organocatalysis

Organocatalysis provides a metal-free alternative, reducing concerns about toxic metal residues in the final product. Chiral phosphoric acids have been successfully employed in the atroposelective synthesis of N-arylindoles and N,N'-bisindoles. researchgate.netnih.gov These catalysts operate by activating substrates through hydrogen bonding, facilitating cyclization and annulation reactions to form the indole ring with high enantioselectivity. thieme-connect.com

Photocatalysis and Electrocatalysis

Photocatalysis utilizes visible light to drive chemical reactions, offering a green and sustainable energy source. Photoredox catalysis, often employing iridium or ruthenium complexes or organic dyes like eosin (B541160) Y, can facilitate C-N bond formation for N-arylation or trigger radical cyclizations to form the indole core under exceptionally mild, often room-temperature, conditions. nih.govacs.orgacs.org

Electrocatalysis uses electrical potential to drive redox reactions, avoiding the need for stoichiometric chemical oxidants or reductants. While less explored for the direct synthesis of the target molecule, electropolymerization of indole-5-carboxylic acid has been reported, demonstrating the electrochemical reactivity of the indole nucleus. sigmaaldrich.com Electrosynthesis represents a promising green strategy for C-H functionalization and cross-coupling reactions relevant to indole synthesis.

| Catalytic Strategy | Catalyst System | Key Features | Ref |

| Metal Catalysis | Rh(III) complexes (e.g., [Cp*RhCl₂]₂) | C-H activation, mild conditions, high functional group tolerance. | rsc.orgrsc.org |

| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Metal-free, enantioselective, atroposelective synthesis. | researchgate.netthieme-connect.com |

| Photocatalysis | Ir(ppy)₃ or Eosin Y / Blue LEDs | Visible light-driven, room temperature, high efficiency. | nih.govacs.org |

This table summarizes key features of novel catalytic strategies applicable to the synthesis of N-aryl indole derivatives.

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. mdpi.com

The synthesis of indole derivatives has been successfully translated to continuous flow systems. For example, classical reactions like the Fischer indole synthesis have been performed in high-temperature/pressure flow reactors, dramatically reducing reaction times from hours to minutes and increasing productivity. mdpi.com Furthermore, multi-step sequences, including N-arylation and subsequent functionalizations, can be "telescoped" in flow, where the output of one reactor is fed directly into the next, minimizing manual handling and purification steps. This technology is particularly well-suited for optimizing catalytic reactions, including hydrogenations for reductive cyclizations and cross-coupling reactions, making it a powerful tool for the green and efficient production of complex indole derivatives.

Sustainable Methodologies for Indole Derivative Production

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact and enhance safety and efficiency. nih.govacs.org These methodologies focus on the use of environmentally benign solvents, catalysts, and energy sources. nih.govacs.org

One prominent sustainable approach is the use of microwave-assisted organic synthesis (MAOS). acs.orgeurekalert.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. acs.org This technique is particularly effective for various indole syntheses, contributing to more energy-efficient processes. acs.orgeurekalert.org

The use of water as a solvent is another cornerstone of green indole synthesis. nih.gov Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive alternative to volatile organic compounds (VOCs). nih.gov Multicomponent reactions (MCRs) conducted in water have been successfully employed for the synthesis of diverse indole derivatives. nih.gov

Furthermore, the development of green catalysts, such as nanocatalysts and reusable catalysts, has revolutionized indole synthesis. nih.govacs.org These catalysts offer high efficiency and can often be recovered and reused, reducing waste and cost. nih.gov Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent another significant advancement in sustainable synthesis, minimizing the use of harmful solvents. nih.govrug.nl

Mechanochemical methods, such as ball milling, are also emerging as an eco-friendly alternative for indole synthesis. beilstein-journals.org These solvent-free techniques can lead to high yields and reduce the environmental footprint of the synthetic process. beilstein-journals.org

Below is a table summarizing various sustainable methodologies for the production of indole derivatives:

| Methodology | Key Features | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. acs.orgeurekalert.org | Increased reaction rates, higher yields, energy efficiency. acs.org |

| Aqueous Media Reactions | Use of water as a solvent. nih.gov | Environmentally benign, non-toxic, cost-effective. nih.gov |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. nih.govrug.nl | High atom economy, reduced waste, operational simplicity. rug.nl |

| Nanocatalysis | Use of catalysts in the nanometer size range. nih.gov | High surface area-to-volume ratio, enhanced catalytic activity, reusability. nih.gov |

| Solvent-Free Reactions | Reactions conducted without a solvent. nih.govrug.nl | Reduced environmental impact, simplified work-up procedures. nih.gov |

| Mechanochemistry (Ball Milling) | Use of mechanical force to induce chemical reactions. beilstein-journals.org | Solvent-free, energy-efficient, often high-yielding. beilstein-journals.org |

Mechanistic Investigations of this compound Formation Reactions

While specific mechanistic studies for the formation of this compound are not extensively documented in the literature, a plausible synthetic route can be proposed based on established reactions for N-arylation and C5-carboxylation of the indole ring. The formation of this molecule likely proceeds through a two-step sequence: N-arylation of an indole-5-carboxylic acid derivative followed by a subsequent functional group transformation or vice-versa.

A probable pathway involves the copper-catalyzed N-arylation of an indole bearing a carboxylic acid group at the C5 position (or a precursor that can be converted to a carboxylic acid). The mechanism for such copper-catalyzed N-arylation reactions is believed to proceed through a catalytic cycle. nih.gov This cycle is thought to involve the formation of a copper carboxylate intermediate, followed by decarboxylation to generate an indolyl copper species. nih.gov Subsequent anion exchange with the aryl halide, oxidative addition, and reductive elimination would then yield the N-aryl indole and regenerate the copper catalyst. nih.gov

Alternatively, a palladium-catalyzed approach could be employed. Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds. orgsyn.org A proposed catalytic cycle for a palladium-catalyzed synthesis of a related indole-3-carboxylic acid involves the oxidative addition of an aryl bromide to a Pd(0) species to form an aryl-Pd(II) intermediate. orgsyn.org Coordination of the amide group of the indole derivative to the palladium center activates it for nucleophilic attack by water, leading to the formation of the carboxylic acid. orgsyn.org A similar mechanistic rationale could be applied to the synthesis of the target molecule.

The introduction of the carboxylic acid group at the C5 position can be achieved through various methods. A common strategy is the direct carboxylation of the indole ring using carbon dioxide under basic conditions. acs.org The mechanism of this base-mediated carboxylation is thought to involve the deprotonation of the indole at the C3 position, followed by nucleophilic attack on CO2. acs.org However, achieving selectivity at the C5 position can be challenging. An alternative is the functionalization of a pre-substituted indole, for instance, starting from 5-bromoindole (B119039) and performing a metal-catalyzed carboxylation. acs.org

Synthesis of Deuterated and Isotopically Labeled Indole Carboxylic Acids for Research Purposes

Isotopically labeled compounds are invaluable tools in various research areas, including metabolism studies, mechanistic investigations, and as internal standards in analytical chemistry. The synthesis of deuterated and isotopically labeled indole carboxylic acids, such as analogs of this compound, can be achieved through several established methods.

Deuterium (B1214612) labeling of the indole ring can be accomplished through acid-catalyzed hydrogen-deuterium exchange. orgsyn.org This method allows for the incorporation of deuterium at specific positions of the indole nucleus by treatment with a deuterated acid in a deuterated solvent. orgsyn.org For instance, 3-substituted indoles can be efficiently deuterated at various positions using deuterated sulfuric acid in deuterated methanol (B129727). orgsyn.org Gold(I)-catalyzed hydrogen isotope exchange reactions have also been developed for the regioselective labeling of indoles at the C2 or C3 positions using deuterated water or methanol as the deuterium source. eurekalert.org

Carbon-14 (¹⁴C) labeling is crucial for tracking the metabolic fate of molecules. The synthesis of ¹⁴C-labeled indole carboxylic acids often involves the use of ¹⁴CO₂ as the isotopic source. researchgate.net Carboxylation reactions using ¹⁴CO₂ can introduce the labeled carboxyl group into the molecule. researchgate.net Another approach is to start with a ¹⁴C-labeled precursor, such as [ring-U-¹⁴C]benzoic acid, and carry out a multi-step synthesis to construct the desired labeled indole carboxylic acid. rug.nl

The following table provides an overview of methods for the synthesis of isotopically labeled indole carboxylic acids:

| Isotope | Labeling Method | Reagents and Conditions | Labeled Positions |

| Deuterium (²H) | Acid-Catalyzed H/D Exchange | D₂SO₄ in CD₃OD. orgsyn.org | Various positions on the indole ring. orgsyn.org |

| Deuterium (²H) | Gold(I)-Catalyzed H/D Exchange | Au(I) catalyst, D₂O or CD₃OD. eurekalert.org | C2 or C3 position. eurekalert.org |

| Carbon-14 (¹⁴C) | Carboxylation | ¹⁴CO₂ with a suitable organometallic reagent or under basic conditions. researchgate.net | Carboxyl group. researchgate.net |

| Carbon-14 (¹⁴C) | Multi-step synthesis from labeled precursor | e.g., [ring-U-¹⁴C]benzoic acid followed by chemical transformations. rug.nl | Specific positions depending on the synthetic route. rug.nl |

Advanced Structural and Conformational Analysis of 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid

Crystallographic Studies of 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid and its Co-crystals

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For a molecule like this compound, with its multiple hydrogen bonding sites and rigid aromatic cores, X-ray diffraction can reveal detailed information about its packing, polymorphism, and the supramolecular structures it forms.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in pharmaceutical and material sciences. Different polymorphs of the same compound can exhibit varied physicochemical properties. While specific polymorphic studies on this compound are not extensively documented, the behavior of related indole (B1671886) carboxylic acids provides valuable insights.

For instance, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) is known to exhibit polymorphism. mdpi.comsemanticscholar.org One polymorph features a crystal structure where cyclic dimers are formed through double hydrogen bonds (O−H⋯O) between the carboxylic acid groups. mdpi.comsemanticscholar.org In another polymorph, such dimers are absent. mdpi.com The key difference lies in the hydrogen bonding involving the indole N-H group; in one form, it donates to the methoxy (B1213986) oxygen, while in the other, it donates to a carboxylic oxygen. mdpi.com

The solid-state structures of simpler indole carboxylic acids are well-characterized. Indole-2-carboxylic acid (I2CA) molecules form a planar ribbon structure held together by both O–H⋯O and N–H⋯O hydrogen bonds. capes.gov.brresearchgate.net The crystal structure of indole-3-carboxylic acid reveals centrosymmetric cyclic dimers connected by O–H⋯O hydrogen bonds, which are further extended into a sheet structure through N–H⋯O interactions. mdpi.comresearchgate.net Similarly, indole-3-acetic acid also forms O–H⋯O dimers. mdpi.comsemanticscholar.org For this compound, the presence of two carboxylic acid groups suggests the potential for complex, extended networks, possibly forming robust three-dimensional frameworks.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid | Orthorhombic | Pna21 | Planar ribbons via O–H⋯O and N–H⋯O bonds | capes.gov.br |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P21/c | Cyclic dimers via O−H⋯O bonds | mdpi.comsemanticscholar.org |

| Indole-3-carboxylic acid | - | - | Centrosymmetric cyclic dimers | mdpi.comresearchgate.net |

| 1H-indole-5-carboxylic acid–4,4′-bipyridine (2/1 co-crystal) | Triclinic | P1̄ | Heterosynthon between carboxylic acid and pyridine (B92270) N | researchgate.net |

Hydrogen bonding is the dominant intermolecular force governing the self-assembly of indole carboxylic acids. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), famously forming a robust cyclic dimer, a supramolecular synthon denoted as R²₂(8). mdpi.com This dimer is a common feature in the crystal structures of many carboxylic acids, including indole-3-carboxylic acid and a polymorph of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.comresearchgate.net

In addition to the carboxylic dimer, the indole N-H group provides another hydrogen bond donor site. This group frequently engages in N–H⋯O hydrogen bonds with the oxygen of a carboxylic acid group. mdpi.comcapes.gov.brresearchgate.net This interaction is crucial in linking primary structural motifs, like dimers or chains, into higher-order structures. In indole-2-carboxylic acid, for example, O–H⋯O and N–H⋯O bonds cooperate to form extended ribbons. capes.gov.br

The formation of co-crystals represents a strategy to create novel solid forms with tailored properties by introducing a second molecule (a coformer) that interacts with the primary molecule via non-covalent bonds. tbzmed.ac.irnih.gov 1H-Indole-5-carboxylic acid has been co-crystallized with 4,4′-bipyridine. researchgate.net In this structure, the primary interaction is not the carboxylic acid homosynthon (dimer), but rather a heterosynthon formed between the carboxylic acid of the indole and a nitrogen atom of the pyridine ring. researchgate.net

For this compound, the potential for hydrogen bonding is extensive. It possesses two carboxylic acid groups and one indole N-H donor. This arrangement could lead to:

Homomeric interactions: Formation of carboxylic acid dimers between molecules.

Polymeric chains: Head-to-tail hydrogen bonding between carboxylic acid groups.

Cross-linking: The indole N-H group and the second carboxylic acid group could link primary chains or dimers into complex 2D sheets or 3D networks.

Spectroscopic Investigations of Indole Carboxylic Acid Conformation

Spectroscopic techniques are invaluable for probing molecular structure, conformation, and dynamics, especially for compounds that may be difficult to crystallize or for studying their behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. For indole derivatives, ¹H and ¹³C NMR provide definitive information about the substitution pattern. acs.org The chemical shifts of the indole ring protons and carbons are well-characterized. clockss.orgchemicalbook.comhmdb.ca

For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole ring and the 1,4-disubstituted phenyl ring. Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation), are essential for unambiguously assigning the signals of directly bonded proton and carbon atoms, which can be challenging in complex aromatic systems. clockss.org

Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) would be particularly useful for determining the solution-state conformation of this molecule. These experiments can detect through-space proximity between protons. For the target compound, NOE correlations between the protons of the phenyl ring and the protons of the indole ring (specifically H-2, H-7) could establish the preferred relative orientation (torsion angle) of the two aromatic systems, which is a key conformational feature.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~8.0 - 8.5 (broad) | - |

| C2-H | ~7.2 | ~122 |

| C3-H | ~6.5 | ~102 |

| C4-H | ~7.6 | ~120 |

| C5-H | ~7.1 | ~121 |

| C6-H | ~7.1 | ~120 |

| C7-H | ~7.6 | ~111 |

Note: The exact chemical shifts for this compound will be influenced by the electronic effects of the substituent groups.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the functional groups and intermolecular interactions within a sample, making it an excellent tool for conformational fingerprinting in the solid state. tbzmed.ac.ir

The IR spectra of indole carboxylic acids are characterized by several key absorption bands:

N-H Stretching (νN-H): In a non-hydrogen-bonded state, this appears as a sharp band above 3400 cm⁻¹. However, when the N-H group is involved in a hydrogen bond (e.g., N–H⋯O), the band becomes broader and shifts to a lower frequency, typically in the 3330-3350 cm⁻¹ range. mdpi.comresearchgate.net

O-H Stretching (νO-H): The carboxylic acid O-H stretch is a very broad band, usually centered around 2500-3300 cm⁻¹, which is characteristic of the strong hydrogen bonding in carboxylic acid dimers.

C=O Stretching (νC=O): The position of the carbonyl stretch is highly indicative of the hydrogen-bonding environment. In cyclic dimers, the ν(C=O) band is typically found at a lower wavenumber (e.g., 1650-1660 cm⁻¹). mdpi.com If the hydrogen bonding pattern is different, this band can shift to higher frequencies (e.g., ~1695 cm⁻¹). mdpi.com

These characteristic shifts allow IR spectroscopy to be used to distinguish between different polymorphs of an indole carboxylic acid, as demonstrated with 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com For this compound, the complex interplay of two carboxylic acid groups and the N-H group would result in a unique vibrational spectrum that could serve as a fingerprint for its specific solid-state form.

| Vibrational Mode | Frequency Range (cm⁻¹) | Interpretation | Reference |

|---|---|---|---|

| ν(N-H) | ~3330 - 3350 | N-H group involved in N–H⋯O hydrogen bond | mdpi.com |

| ν(O-H) | ~2500 - 3300 (broad) | Strongly H-bonded carboxylic acid O-H | - |

| ν(C=O) | ~1650 - 1660 | C=O in a cyclic carboxylic acid dimer | mdpi.com |

| ν(C=O) | ~1695 | C=O in a different H-bonding environment (not a cyclic dimer) | mdpi.com |

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively applicable to chiral (asymmetric) molecules.

The target molecule, this compound, is achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit a CD or ORD spectrum.

However, these techniques are crucial for studying asymmetric analogs of indole carboxylic acids. Chirality can be introduced into such molecules by:

Introducing a stereocenter: Attaching a chiral substituent to the indole or phenyl ring.

Creating atropisomerism: If rotation around the single bond connecting the phenyl and indole rings is restricted due to bulky substituents, it can lead to axially chiral, non-superimposable conformers. While not the case for the parent compound, derivatization could lead to such structures. nih.gov

For these chiral analogs, Electronic Circular Dichroism (ECD), the CD measurement in the UV-Vis region, can be used to determine the absolute configuration of the stereocenters. nih.gov The experimental ECD spectrum, with its characteristic positive and negative bands, can be compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry. nih.gov

Theoretical Conformational Landscape of Indole Carboxylic Acids

The conformational preferences of N-aryl indoles, such as this compound, are largely governed by the rotational barrier around the nitrogen-phenyl (N-C) bond. This rotation determines the relative orientation of the indole and phenyl rings. Additionally, the orientation of the carboxylic acid groups relative to their attached rings presents further conformational possibilities.

Computational chemistry techniques, including molecular dynamics and energy minimization studies, are powerful tools for exploring this landscape. espublisher.com By calculating the potential energy surface as a function of key dihedral angles, researchers can identify low-energy, stable conformers and the energy barriers that separate them. researchgate.netuni-muenchen.devisualizeorgchem.com

Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior, capturing the movements and conformational changes of molecules over time in different environments. uniroma1.itresearchgate.net For indole derivatives, MD simulations can elucidate the influence of solvent molecules or crystal packing forces on conformational stability. tandfonline.commdpi.com

In solution, the polar carboxylic acid groups of this compound would be expected to form hydrogen bonds with solvent molecules, such as water. These interactions can influence the preferred orientation of the carboxyl groups and the dihedral angle between the two aromatic rings. MD simulations can model these complex interactions, providing statistical information on the most populated conformational states. uniroma1.itnih.gov

In the solid state, intermolecular forces, such as hydrogen bonding between carboxylic acid groups (forming dimers) and π-π stacking between the aromatic indole and phenyl rings, play a dominant role. mdpi.com Studies on related indole carboxylic acids have shown that cyclic dimers connected by double O-H···O hydrogen bonds are a common structural motif in the crystalline state. mdpi.com MD simulations of the solid state can help in understanding the stability of different polymorphic forms and the subtle interplay of forces that govern the crystal structure.

Energy minimization studies, often employing Density Functional Theory (DFT), are used to locate the most stable conformations (local and global energy minima) and to calculate the energy barriers for rotation around specific bonds. mdpi.com For this compound, two key rotations define its main conformational isomers:

Rotation about the N-C bond: This governs the dihedral angle between the indole ring and the attached phenyl ring. Due to steric hindrance between the hydrogens on the respective rings, a completely planar conformation is generally disfavored. DFT calculations on related N-aryl indole systems have shown that the rotational energy barriers around the N-C axis can be significant, often exceeding 37 kcal/mol, indicating that rotation is highly restricted. acs.org The lowest energy conformations typically involve a twisted arrangement.

Rotation about the C-C bond of the carboxylic acid groups: Carboxylic acids themselves have two planar conformations, syn and anti, referring to the orientation of the acidic proton relative to the carbonyl group. Quantum mechanical calculations show that the syn conformation is generally more stable in the gas phase, but the energy difference decreases in a solvent environment. nih.gov The rotational barrier between these forms is relatively low, suggesting that interconversion can occur at room temperature. core.ac.uk

A relaxed potential energy surface scan is a common computational method to explore these rotations. researchgate.netreadthedocs.io In this approach, a dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that specific angle. The resulting energy profile reveals the stable conformers and the transition states between them.

| Rotation Axis | Molecule Class | Typical Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-Aryl C–N Bond | Indolizinylindoles | > 37 | acs.org |

| Formyl C-N Bond | N-Benzhydrylformamides | 20–23 | mdpi.com |

| Indole C3–C8 Bond | Indol-3-ylacetic acid | ~1.1–2.6 | core.ac.uk |

| Carboxylic Acid C8–C9 Bond | Indol-3-ylacetic acid | ~0.4–0.9 | core.ac.uk |

This table presents data from studies on molecules with similar structural motifs to illustrate the typical energy barriers associated with key rotational axes. The exact barriers for this compound would require specific calculations.

Computational and Theoretical Investigations of 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid

Quantum Chemical Calculations on Indole (B1671886) Carboxylic Acids

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, geometry, and energy, offering deep insights into molecular behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like indole carboxylic acids. DFT studies on related compounds, such as 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid and indole-3-carboxylic acid, have provided valuable insights into their molecular structure, vibrational frequencies, and electronic characteristics.

DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles that are often in good agreement with experimental data from techniques like X-ray crystallography. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.

Furthermore, DFT is employed to calculate global reactivity descriptors, which help in predicting how a molecule will interact with other chemical species. These descriptors provide a quantitative measure of different aspects of reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for an Indole Carboxylic Acid Derivative

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from a system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity of a species to accept electrons. |

| Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |

Note: This table presents conceptual DFT-derived descriptors and is for illustrative purposes. The values are dependent on the specific molecule and the level of theory used.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including those with biological receptors.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are another class of quantum chemical calculations. These methods are computationally more demanding than DFT but can provide highly accurate results for molecular energies and geometries, especially for smaller systems.

Studies on indole-2-carboxylic acid have utilized ab initio methods to investigate different possible conformers and determine the most stable structure. These calculations provide precise bond lengths and angles that can be compared with experimental findings to validate the theoretical models. For instance, research on 1H-indole-3-acetic acid (IAA) compared geometries optimized at various computational levels, including HF and DFT, with experimental data, demonstrating the superiority of ab initio methods for determining accurate structural parameters. The choice of basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial in these calculations, as it defines the mathematical functions used to describe the electron orbitals and significantly impacts the accuracy of the results.

Molecular Modeling and Docking Studies of Indole Derivatives with Biological Targets (Non-Clinical)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application in drug discovery is molecular docking, which predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein.

Docking studies have been extensively performed on various indole derivatives to explore their potential as inhibitors for targets like cyclooxygenase (COX) enzymes, Hepatitis C NS5B polymerase, and bacterial proteins. The process involves generating multiple possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity.

The primary output of a docking study is a detailed, three-dimensional model of the ligand-protein complex. This model allows for the theoretical profiling of interactions between the ligand and the amino acid residues of the protein's binding site. These interactions are crucial for the stability of the complex and the biological activity of the ligand.

Common types of interactions identified through docking include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the indole ring or the O-H of the carboxylic acids) and acceptors (like carbonyl oxygens on the protein backbone).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the indole and phenyl rings) and hydrophobic residues of the protein (e.g., Leucine, Valine, Phenylalanine).

π-π Stacking: Aromatic rings of the ligand can stack with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan in the protein.

Electrostatic or Ionic Interactions: The negatively charged carboxylate groups can form salt bridges with positively charged residues like Lysine or Arginine.

For example, docking studies of indole derivatives into the COX-1 active site identified hydrophobic interactions with residues such as Leu352, Ala527, and Ile523, and hydrogen bonding with Ser530 and Tyr355. Such detailed interaction maps are invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives.

A key goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energy values typically indicate a more favorable and stable interaction. Scoring functions used in docking software are designed to approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and the desolvation penalty.

While these scoring functions provide a rapid estimation of binding affinity, more rigorous and computationally expensive methods like free energy-based simulations can offer more accurate predictions. Machine learning-based scoring functions are also emerging as powerful tools, trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities to improve prediction accuracy. For indole derivatives, docking scores are frequently used to rank compounds and prioritize them for experimental testing. For instance, in a study on indole-based antifungal agents, compounds with the most favorable binding energies against succinate dehydrogenase (SDH) were identified for further investigation.

Table 2: Representative Molecular Docking Results for a Series of Indole Derivatives Against a Hypothetical Protein Target

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Indole-A | -8.5 | Tyr120, Arg250, Val300 | π-π stacking, H-bond, Hydrophobic |

| Indole-B | -7.9 | Arg250, Leu280 | H-bond, Hydrophobic |

| Indole-C | -9.2 | Tyr120, Arg250, Asp248 | π-π stacking, H-bond, Salt bridge |

| Reference | -9.0 | Tyr120, Arg250 | π-π stacking, H-bond |

Note: This table is a hypothetical representation of typical docking study outputs and does not reflect data for a specific real-world system.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Indole Carboxylic Acid Derivatives (Theoretical)

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to correlate these descriptors with the observed activity or property.

A reliable QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. The process involves several key steps:

Data Set Collection: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors representing different aspects of the molecular structure (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Development: Statistical methods are used to build a regression model linking the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

QSAR studies have been successfully applied to various indole derivatives to model their antibacterial, anticancer, and antiviral activities. For example, a 2D-QSAR study on indole derivatives as antibacterial agents found that properties like electronic energy and dipole moment were correlated with activity against S. aureus. Similarly, a QSPR study on the interaction of indole derivatives with β-cyclodextrin revealed that the length and flexibility of the side chain containing the carboxyl group strongly affect binding. These models not only provide predictive capability but also offer insights into the structural features that are crucial for the desired activity or property.

Table 3: List of Compounds

| Compound Name |

|---|

| 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid |

| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid |

| Indole-3-carboxylic acid |

| 5-methoxy-1H-indole-2-carboxylic acid |

| Indole-2-carboxylic acid |

| 1H-indole-3-acetic acid |

| Leucine |

| Valine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Lysine |

| Arginine |

| Serine |

| Alanine |

| Isoleucine |

| Aspartic acid |

| Succinate dehydrogenase |

| Cyclooxygenase |

Descriptor Generation and Selection for Indole Carboxylic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov A critical first step in developing a reliable QSAR model is the generation and selection of molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. For indole carboxylic acid analogs, a wide array of descriptors can be calculated to build predictive models for various biological targets.

The process begins with the two-dimensional (2D) or three-dimensional (3D) representation of the indole derivatives. From these structures, various classes of descriptors are generated:

Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, bond counts, and molecular formula.

Topological Descriptors (2D): These describe the connectivity of atoms within the molecule. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban index. They provide information about molecular size, shape, and branching.

Geometrical Descriptors (3D): Derived from the 3D coordinates of the atoms, these descriptors quantify the molecule's shape and size. Examples include molecular surface area, volume, and principal moments of inertia.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. These are particularly important for modeling reactivity and interactions involving charge transfer. nih.gov

Physicochemical Descriptors: These relate to properties like hydrophobicity (logP), molar refractivity (MR), and polarizability. Hydrophobicity is often a critical factor in how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.gov

Once a large pool of descriptors is generated, a crucial step is to select the most relevant ones that have a strong correlation with the biological activity of interest, while avoiding multicollinearity. Various statistical methods are employed for this selection process, such as stepwise multiple linear regression (MLR), genetic algorithms, and principal component analysis (PCA). The goal is to find a small set of descriptors that can build a robust and predictive QSAR model. nih.gov

| Descriptor Class | Examples | Information Encoded | Relevance to Indole Carboxylic Acids |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition and size. | Initial filtering and general property correlation. |

| Topological | Connectivity Indices, Wiener Index | Atomic connectivity, branching, and shape. | Correlating molecular shape with binding pocket complementarity. |

| Geometrical | Molecular Surface Area, Volume | 3D size and shape of the molecule. | Understanding steric hindrance and fit within a receptor site. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure, reactivity, and charge distribution. | Predicting reactivity, stability, and intermolecular interactions. nih.gov |

| Physicochemical | LogP, Molar Refractivity, Polarizability | Hydrophobicity, steric bulk, and electronic distribution. | Modeling membrane permeability, protein binding, and ADME properties. nih.gov |

Predictive Modeling for Biological Interactions and Reactivity of Indole Derivatives

Predictive modeling, particularly through QSAR, is a powerful tool for estimating the biological activity and reactivity of novel or untested indole derivatives. nih.gov These models establish a mathematical relationship between the selected molecular descriptors (independent variables) and a measured biological endpoint (dependent variable), such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). researchgate.netnih.gov

The development of a predictive QSAR model involves several key steps:

Data Set Curation: A dataset of indole derivatives with experimentally determined biological activities is compiled. This set is typically divided into a training set for model development and a test set for external validation. mdpi.com

Descriptor Calculation and Selection: As described previously, relevant descriptors are calculated and the most informative subset is selected.

Model Generation: Various statistical methods are used to build the model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). For instance, an atom-based 3D-QSAR model was developed for indole and isatin derivatives, resulting in a model with acceptable predictive statistics. mdpi.com

Model Validation: The model's robustness, stability, and predictive power are rigorously assessed. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), which yields a cross-validation coefficient (q²). External validation is performed by using the model to predict the activities of the compounds in the test set, which were not used in model creation. The predictive ability is often measured by the external correlation coefficient (r²_ext). nih.govmdpi.com

QSAR models have been successfully applied to various indole derivatives to predict their activity as antioxidants, enzyme inhibitors, and anticancer agents. nih.govresearchgate.net For example, a 2D-QSAR model for novel 1H-3-indolyl derivatives identified key structural features for antioxidant activity. researchgate.netnih.gov

| Model Type | Application Example | Key Statistical Parameters | Reference |

| 2D-QSAR | Predicting antioxidant activity (IC50) of 1H-3-indolyl derivatives against ABTS. | r² = 0.6673 | researchgate.net |

| 3D-QSAR | Predicting anti-amyloidogenic activity (IC50) of indole and isatin derivatives. | q² = 0.596, r²_ext = 0.695 | mdpi.com |

| QSAR | Predicting inhibitory activity (IC50) of indeno[1,2-b]indole derivatives against Casein Kinase II (CK2). | N/A | nih.gov |

Cheminformatics Approaches for Indole Carboxylic Acid Library Design

Cheminformatics provides the tools and techniques necessary to design and manage large chemical libraries for high-throughput screening and drug discovery. The goal of library design is to explore a vast chemical space efficiently, maximizing the diversity of structures and properties to increase the probability of finding a hit compound. chemrxiv.org For indole carboxylic acids, cheminformatics approaches are used to create both virtual and physical libraries focused on specific biological targets or desired physicochemical properties.

Key cheminformatics strategies for library design include:

Scaffold-Based Design: This approach uses a common core structure, such as the indole-carboxylic acid scaffold, and systematically decorates it with a variety of substituents. This compound itself provides a rich scaffold with multiple points for diversification (the indole nitrogen, positions on the indole ring, and the phenyl ring).

Virtual Screening: Before synthesis, large virtual libraries of indole carboxylic acid derivatives can be screened against a biological target using molecular docking. mdpi.com Docking programs predict the binding mode and affinity of each compound in the library to the target's active site. mdpi.comnih.gov This allows researchers to prioritize a smaller, more promising set of compounds for actual synthesis and testing. This method was used to identify indole-2-carboxylic acid as a potent HIV-1 integrase inhibitor scaffold. mdpi.comrsc.org

Diversity-Oriented Synthesis (DOS): The aim of DOS is to create a library of structurally complex and diverse molecules from a simple set of starting materials. Cheminformatics tools are used to analyze the diversity of the library in terms of its structural features and physicochemical properties, ensuring broad coverage of chemical space. chemrxiv.org

Fragment-Based Library Design: This method involves building a library by combining smaller molecular fragments. Retrosynthetic analysis can be used to break down known active molecules into key fragments, which are then used as building blocks to generate new combinations. chemrxiv.org For indole carboxylic acids, fragments could include the indole core, various substituted phenyl rings, and different linker groups.

Property-Based Filtering: Libraries are often filtered based on desirable drug-like properties, such as those defined by Lipinski's Rule of Five or other ADME (Absorption, Distribution, Metabolism, and Excretion) models. This helps to eliminate compounds that are likely to have poor pharmacokinetic profiles, focusing resources on candidates with a higher chance of success.

These approaches enable the creation of focused and efficient libraries of indole carboxylic acid derivatives, tailored for specific drug discovery campaigns, such as the development of IDO1/TDO dual inhibitors or HIV-1 integrase inhibitors. nih.govrsc.org

Investigations of Biological Interactions and Mechanistic Studies of 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid in Vitro & Mechanistic Focus

Enzyme Inhibition Studies of Indole (B1671886) Carboxylic Acids (Mechanistic Details)

Indole carboxylic acid derivatives have been identified as inhibitors of various enzymes, and mechanistic studies reveal the intricate details of these interactions. The structural features of the indole core and the carboxylic acid group(s) often play a pivotal role in binding to enzyme active sites or allosteric sites. mdpi.comnih.gov For instance, certain indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.gov

Enzyme kinetic studies are performed to determine the mechanism of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. mdpi.comyoutube.com This analysis involves measuring reaction rates at various substrate and inhibitor concentrations to determine key kinetic parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). nih.gov

Competitive Inhibition : An inhibitor competes with the substrate for the enzyme's active site. This type of inhibition is characterized by an increase in the apparent Kₘ, while Vₘₐₓ remains unchanged. nih.govlibretexts.org High concentrations of the substrate can overcome the inhibitory effect. nih.gov

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, Vₘₐₓ is lowered, but Kₘ is typically unaffected. libretexts.org

Slow, Tight-Binding Inhibition : Some inhibitors, including certain carboxylic acid isosteres developed for enzymes like SIRT5, exhibit slow, tight-binding kinetics. chemrxiv.org This is characterized by a time-dependent increase in inhibition, and the data is used to calculate the inhibition constant (Kᵢ), which reflects the inhibitor's potency. chemrxiv.org

Table 1: Representative Kinetic Parameters in Enzyme Inhibition by Indole Derivatives This table provides illustrative data based on studies of various enzyme inhibitors to demonstrate how kinetic parameters are presented. The values are not specific to 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid but are representative of the class.

| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Example Inhibitor Class | Target Enzyme Example | Kᵢ / IC₅₀ Range |

|---|---|---|---|---|---|

| Competitive | Unchanged | Increases | Indole-2-Carboxylic Acids | HIV-1 Integrase | 0.1 - 10 µM nih.gov |

| Non-competitive | Decreases | Unchanged | Various Small Molecules | Threonine Deaminase | Varies |

| Slow, Tight-Binding | Decreases | Varies | Carboxylic Acid Isosteres | Human SIRT5 | Low nM (e.g., ~0.5–7 nM) chemrxiv.org |

Distinguishing between binding at the active site (orthosteric) and a secondary (allosteric) site is fundamental to understanding the inhibitory mechanism. wikipedia.org

Active Site Binding : Many indole carboxylic acids function by directly blocking the active site. For example, in the inhibition of HIV-1 integrase, the indole core and the C2 carboxyl group of indole-2-carboxylic acid derivatives chelate two essential Mg²⁺ ions within the enzyme's active site, preventing the binding of the viral DNA substrate. mdpi.comnih.gov This direct competition is a hallmark of orthosteric inhibition. wikipedia.org

Allosteric Binding : Allosteric inhibitors bind to a regulatory site distinct from the active site, inducing a conformational change that modulates the enzyme's function. wikipedia.org While specific allosteric inhibition by this compound is not detailed in the provided context, studies on other indole derivatives, such as 1H-indole-2-carboxamides acting on the CB1 receptor, demonstrate this mechanism. nih.gov The binding of these modulators to an allosteric site alters the receptor's conformation, thereby affecting the binding and signaling of the primary (orthosteric) ligand. nih.govnih.gov The existence of distinct binding modes for structural analogs at allosteric sites has been computationally explored for some enzymes. researchgate.net

Receptor Binding Profiling of Indole Derivatives (In Vitro)

The indole scaffold is a common feature in ligands for a wide array of receptors. In vitro binding assays are essential for determining the affinity and selectivity of indole derivatives for their molecular targets. nih.gov

Radioligand binding assays are considered a gold standard for quantifying the interaction between a ligand and a receptor. giffordbioscience.comcreative-bioarray.com These assays use a radioactive molecule (radioligand) known to bind with high affinity to the target receptor. oncodesign-services.com

In competition studies, a fixed concentration of the radioligand is incubated with the receptor preparation (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound, such as an indole derivative. The test compound competes with the radioligand for the receptor's binding site. By measuring the displacement of the radioligand, the inhibitory concentration (IC₅₀) of the test compound can be determined. This value is then used to calculate the binding affinity constant (Kᵢ), which represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium. giffordbioscience.comsygnaturediscovery.com

Indole derivatives have been shown to interact with numerous receptor subtypes, demonstrating both high affinity and selectivity in some cases.

Serotonin (B10506) Receptors : Certain indole derivatives are ligands for serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov Molecular modeling and binding studies indicate that a key interaction is the formation of a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) in the orthosteric binding pocket of these receptors. nih.gov The indole moiety itself often penetrates deep into a hydrophobic region of the receptor cavity. nih.gov

Dopamine (B1211576) Receptors : A series of substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their affinity at human dopamine D₂, D₃, and D₄ receptors. nih.gov Some of these compounds displayed high, nanomolar binding affinity for the D₃ receptor with significant selectivity over the D₂ subtype. nih.gov

Cannabinoid Receptors : As mentioned, indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govnih.gov Structure-activity relationship studies show that the indole ring itself is crucial for maintaining high binding affinity to the allosteric site. nih.gov

Table 2: Examples of Receptor Binding Affinities for Various Indole Derivatives This table presents representative binding data for different classes of indole derivatives to illustrate their interaction with specific receptor subtypes. The values are not specific to this compound.

| Indole Derivative Class | Receptor Subtype | Assay Type | Radioligand Example | Binding Affinity (Kᵢ) |

|---|---|---|---|---|

| Indolyl Carboxamides | Dopamine D₃ | Competition | [³H]Spiperone | 0.18 - 1.5 nM nih.gov |

| Indole-2-carboxamides | Cannabinoid CB1 | Allosteric Modulation | [³H]CP55,940 | K₈ = 167.3 nM nih.gov |

| Amino-N-aryl TRYPs | Serotonin 5-HT₁ₐ | Competition | [³H]5-HT | High Affinity iaea.org |

| Indolylglyoxylyl Amines | Benzodiazepine (BzR) | Competition | [³H]Flunitrazepam | Nanomolar Range nih.gov |

Modulation of Cellular Signaling Pathways by Indole Derivatives (In Vitro, Mechanistic)

Beyond direct enzyme or receptor binding, indole derivatives can modulate complex intracellular signaling pathways, which are the networks that control cellular functions. researchgate.net

Mechanistic studies have shown that indole compounds can influence pathways critical to inflammation, cell proliferation, and microbial communication. For example, certain oleanolic acid indole derivatives have been found to exert anti-inflammatory effects by inhibiting the activation of NF-κB, MAPKs, and PI3K/Akt signaling pathways. nih.gov This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govtandfonline.com Conversely, these compounds can upregulate anti-inflammatory cytokines such as IL-10. nih.gov

In the context of cancer, indole derivatives can interfere with aberrant signaling, such as the Ras-related pathway, which is often dysregulated in tumors. researchgate.net For instance, indole-3-carboxylic acid has been shown to enhance doxorubicin-induced cellular senescence in colorectal cancer cells, a process linked to cell cycle arrest and inhibition of proliferation. researchgate.net In microbiology, indole moieties are used by some bacteria for intercellular signaling in processes like quorum sensing, and synthetic indole derivatives have been designed to inhibit these pathways, thereby reducing virulence and biofilm formation. nih.gov

Table 3: Overview of Cellular Signaling Pathways Modulated by Indole Derivatives This table summarizes key signaling pathways and the observed in vitro mechanistic effects of representative indole compounds.

| Signaling Pathway | Biological Context | Mechanistic Effect of Indole Derivative | Key Downstream Consequences |

|---|---|---|---|

| NF-κB, MAPKs, PI3K/Akt | Inflammation | Inhibition of pathway activation | Decreased production of pro-inflammatory cytokines (TNF-α, IL-6); Increased anti-inflammatory cytokines (IL-10) nih.govtandfonline.com |

| Ras-Related Signaling | Cancer Proliferation | Interference with regulatory factors | Potential antitumor activity researchgate.net |

| Cellular Senescence Pathways | Cancer (Colorectal) | Upregulation of p21; Promotion of cell cycle arrest | Enhanced anti-cancer effect of chemotherapeutics researchgate.net |

| Quorum Sensing (QS) | Bacterial Communication | Inhibition of QS receptor protein (e.g., LasR) | Reduction of virulence factor production and biofilm formation nih.gov |

Investigation of Second Messenger Systems Affected by Indole Derivatives

There is no specific information available in the reviewed literature detailing the effects of this compound on intracellular second messenger systems. Studies on other indole derivatives have explored their impact on pathways involving cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) phosphates, and calcium signaling, which are crucial for cellular responses to external stimuli. However, without direct experimental evidence, the modulation of these systems by this compound cannot be confirmed.

Gene Expression and Proteomic Analysis of Indole Treated Cells (Research Models)

A comprehensive analysis of changes in gene expression or the proteome of cells treated with this compound has not been published. Such studies, typically employing techniques like microarray analysis, RNA-sequencing for transcriptomics, and mass spectrometry-based proteomics, are vital for understanding the molecular mechanisms of a compound's action. These analyses can reveal the cellular pathways and biological processes that are perturbed by the compound, offering insights into its potential therapeutic effects or toxicity. For instance, proteomic analyses of cells treated with other bioactive compounds have been used to identify protein targets and downstream signaling cascades.

Protein-Ligand Interaction Characterization for Indole Carboxylic Acids

While the specific protein targets of this compound have not been identified, the general class of indole carboxylic acids is known to interact with a variety of proteins. The nature of these interactions is fundamental to their biological activity.

Biophysical Techniques (SPR, ITC, MST) for Binding Thermodynamics

Biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) are instrumental in characterizing the binding affinity and thermodynamics of small molecule-protein interactions.

Surface Plasmon Resonance (SPR) measures the binding between a ligand and a protein immobilized on a sensor chip in real-time, providing kinetic data (association and dissociation rates) and affinity (dissociation constant, KD).

Isothermal Titration Calorimetry (ITC) directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the dissociation constant (KD).

MicroScale Thermophoresis (MST) measures the directed movement of molecules in a temperature gradient, which changes upon binding, to determine binding affinity.

No studies utilizing these techniques to specifically investigate the binding of this compound to a protein target have been found.

Table 1: Overview of Biophysical Techniques for Protein-Ligand Interaction Analysis

| Technique | Principle | Key Parameters Determined |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Change in refractive index at a sensor surface upon binding | Kon (association rate), Koff (dissociation rate), KD (dissociation constant) |

| Isothermal Titration Calorimetry (ITC) | Measurement of heat released or absorbed during binding | KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), n (stoichiometry) |

| MicroScale Thermophoresis (MST) | Change in molecular movement in a temperature gradient upon binding | KD (dissociation constant) |

Structural Biology Approaches (X-ray Crystallography, Cryo-EM) of Indole-Protein Complexes

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) provide high-resolution, three-dimensional structures of protein-ligand complexes. This information is crucial for understanding the precise binding mode of a compound and for structure-based drug design. X-ray crystallography of indole derivatives complexed with their protein targets has been instrumental in elucidating their mechanism of action at the atomic level. For instance, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid has been studied, revealing details about its intermolecular interactions in the solid state. mdpi.com However, there are no publicly available crystal or cryo-EM structures of this compound bound to a protein.

Membrane Permeability and Transport Mechanism Studies of Indole Derivatives (In Vitro Research)

The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and therapeutic efficacy. For carboxylic acid-containing molecules like this compound, membrane permeability can be influenced by their ionization state, which is pH-dependent.

pH-Partition Hypothesis: This theory suggests that only the neutral, unionized form of a molecule can passively diffuse across lipid bilayers. For a carboxylic acid, the permeability would be expected to be higher at a lower pH where the neutral form predominates.

Anion Permeation: However, research on aromatic carboxylic acids has shown that the charged anionic species can also permeate lipid bilayers, and at physiological pH, this can be the dominant route of transport. nih.gov

Transmembrane Anion Transporters: The permeability of carboxylic acid-containing drugs can be enhanced by synthetic transmembrane anion transporters. nih.govresearchgate.net

Specific in vitro studies, such as Parallel Artificial Membrane Permeability Assays (PAMPA) or cell-based assays using Caco-2 or MDCK cell lines, would be required to quantify the membrane permeability of this compound and to elucidate its transport mechanism (passive diffusion, active transport, or facilitated diffusion). Such data is not currently available.

Table 2: Common In Vitro Models for Membrane Permeability Assessment

| Assay | Model System | Information Provided |

|---|---|---|

| PAMPA | Artificial lipid membrane | Passive permeability |

| Caco-2 Cell Assay | Human colon adenocarcinoma cells | Passive and active transport, efflux |

| MDCK Cell Assay | Madin-Darby canine kidney cells | Passive and active transport, efflux |

Structure Activity Relationship Sar Studies of 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid Analogs

Design and Synthesis of Indole (B1671886) Carboxylic Acid Derivatives with Modified Indole Core

The design and synthesis of derivatives with alterations to the indole nucleus are fundamental to understanding SAR. Modifications at various positions of the indole ring have been shown to significantly impact biological efficacy.

Research into indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors demonstrated that substitutions at the C3 and C6 positions of the indole core are particularly influential. mdpi.com The synthesis often begins with a pre-functionalized indole, such as 6-bromoindole-2-carboxylic acid, to facilitate the introduction of various groups. mdpi.com For instance, the introduction of halogenated phenyl groups at the C6 position was designed to form a π-π stacking interaction with viral DNA. nih.govrsc.org Furthermore, adding a bulky, hydrophobic long-chain substituent at the C3 position was found to improve interaction with a hydrophobic cavity near the enzyme's active site, significantly enhancing inhibitory activity. mdpi.com One derivative, 20a, which incorporated both a C6 modification and a long branch on C3, showed a marked increase in integrase inhibition. mdpi.com

In another study focusing on anti-breast cancer agents, novel 5-hydroxyindole-3-carboxylic acids were synthesized. nih.gov This highlights the introduction of a hydroxyl group at the C5 position as a key modification to the indole scaffold. The general synthetic approach involves the Fisher Indole cyclization followed by alkaline hydrolysis of the resulting esters to yield the desired carboxylic acids. nih.gov

Further SAR studies on indole-2-carboxylic acid derivatives as CysLT1 antagonists explored the effects of substituents at positions 4, 5, 6, and 7 of the indole ring. nih.gov The results indicated that substitution at the C4 position was least favorable, while methoxy (B1213986) group substitution at the C7 position was the most favorable for activity. nih.gov Fluorine-substituted derivatives were generally more potent than their chlorine-substituted counterparts. nih.gov

The following table summarizes the impact of various indole core modifications on biological activity from selected studies.

| Compound Series | Indole Core Modification | Position(s) Modified | Observed Effect on Activity | Reference |

| HIV-1 Integrase Inhibitors | Halogenated phenyl | C6 | Increased inhibitory activity through π-π stacking. nih.govrsc.org | mdpi.com |

| HIV-1 Integrase Inhibitors | Long-chain p-trifluorophenyl | C3 | Significantly improved activity by extending into a hydrophobic pocket. mdpi.com | mdpi.com |

| Anti-breast Cancer Agents | Hydroxyl group | C5 | Key modification in a series of cytotoxic compounds. nih.gov | nih.gov |

| CysLT1 Antagonists | Methoxy group | C7 | Most favorable substitution for antagonist potency. nih.gov | nih.gov |

| CysLT1 Antagonists | Chlorine/Fluorine | C4 | Least favorable position for substitution. nih.gov | nih.gov |

Exploration of Substituent Effects on the Carboxyphenyl Moiety in Indole Carboxylic Acid Analogs

The N1-carboxyphenyl substituent is a defining feature of the parent compound. Exploring how different functional groups on this phenyl ring affect activity provides crucial SAR data. In a series of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid derivatives, various substituted phenyl and benzyl groups were introduced at the N1 position. nih.gov

For example, the synthesis of 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid (6d) and 5-Hydroxy-2-methyl-1-(4-methylbenzyl)-1H-indole-3-carboxylic acid (6f) allowed for a direct comparison of substituent effects on the N1-aryl group. nih.gov The presence of a 4-methoxy group on the phenyl ring was found to be particularly potent in an ester derivative (5d), which exhibited a half-maximal effective concentration of 4.7 µM against MCF-7 breast cancer cells. nih.gov This suggests that electron-donating groups at the para position of the phenyl ring can enhance cytotoxic activity.

The table below details the substitutions on the N1-phenyl moiety and their resulting biological activity in a specific study.

| Compound ID | N1-Aryl Moiety | Substitution on Phenyl Ring | Reported Activity (MCF-7 cells) | Reference |

| 5d (ester) | 4-Methoxyphenyl | 4-Methoxy | EC50 = 4.7 µM | nih.gov |

| 6d (acid) | 4-Methoxyphenyl | 4-Methoxy | Data not specified for acid | nih.gov |

| 6f (acid) | 4-Methylbenzyl | 4-Methyl | Data not specified for acid | nih.gov |

Influence of Carboxylic Acid Group Modifications on Biological Interactions of Indole Derivatives

The carboxylic acid groups are key pharmacophoric elements, often involved in critical interactions with biological targets. nih.gov However, in some contexts, their properties can be suboptimal, necessitating replacement with bioisosteric groups. nih.govhyphadiscovery.com The modification or replacement of these acidic moieties can significantly alter a compound's physicochemical properties, metabolic stability, and target interactions. nih.govdrughunter.com

Studies have shown that the free carboxylic acid is essential for the activity of certain indole derivatives. For instance, in a series of HIV-1 integrase inhibitors, esterification of the carboxyl groups led to a loss of activity, which was restored upon hydrolysis back to the acid. nih.gov This highlights the carboxylate's role in chelating metal ions within the enzyme's active site. mdpi.comnih.gov Similarly, for CysLT1 antagonists, the indole-2-carboxylic acid moiety was found to be necessary for potency. nih.gov

When modification is required, a variety of bioisosteres for carboxylic acids are available. These can be classified as ionized or neutral replacements. nih.govhyphadiscovery.com

Ionized Bioisosteres : These groups mimic the acidic nature of the carboxylic acid.